Scoparinol

Description

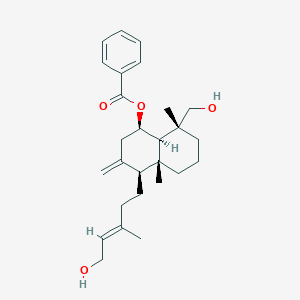

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSYIFPPMZUQAN-IZCLTQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Properties of Scoparinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, isolation, and known biological activities of Scoparinol, a labdane-type diterpenoid of interest for its potential therapeutic applications.

Chemical Identity and Structure

This compound is a natural product isolated from the herb Scoparia dulcis[1]. Its chemical identity is well-established through various spectroscopic methods.

Chemical Structure

The chemical structure of this compound is characterized by a labdane diterpenoid core. The IUPAC name for this compound is [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate[2][3].

A 2D representation of the chemical structure is provided below:

Image Source: PubChem CID 14781533[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₈O₄ | [2][4][5] |

| Molecular Weight | 426.6 g/mol | [2][4][5] |

| CAS Number | 130838-00-5 | [2][4][6][7] |

| Synonyms | Scoparil, this compound | [2] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | -20°C | [6][7][8] |

Experimental Protocols: Isolation of this compound

This compound is naturally sourced from the plant Scoparia dulcis. The general methodology for its isolation involves solvent extraction followed by chromatographic separation. Below is a representative experimental workflow based on published methods for the isolation of diterpenoids from this plant[5][9].

References

- 1. A New Diterpenoid of Indonesian Scoparia dulcis Linn: Isolation and Cytotoxic Activity against MCF-7 and T47D Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C27H38O4 | CID 14781533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. dev.usbio.net [dev.usbio.net]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. acgpubs.org [acgpubs.org]

Natural Sources of Scoparinol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Scoparinol, a labdane-type diterpenoid with noted biological activities. The primary aim of this document is to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the botanical origins, biosynthesis, and methodologies for extraction and isolation of this compound.

Principal Natural Source: Scoparia dulcis

The predominant natural source of this compound identified in scientific literature is the perennial herb Scoparia dulcis, belonging to the Plantaginaceae family.[1] This plant, commonly known as sweet broomweed, is distributed throughout tropical and subtropical regions of the world.[2] this compound is one of a variety of bioactive diterpenoids found in this plant, which also include scopadulcic acid B, scopadulciol, and scopadulin.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) Containing this compound |

| Scoparia dulcis L. | Plantaginaceae | Aerial parts (leaves and stems) |

At present, quantitative data on the specific concentration or yield of this compound from Scoparia dulcis is not extensively reported in publicly available literature. The concentration of secondary metabolites in plants can vary based on factors such as geographical location, climate, and time of harvest.

Biosynthesis of this compound

This compound is a labdane-related diterpenoid. The biosynthesis of this class of compounds in plants generally originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, research on the biosynthesis of structurally related scopadulane-type diterpenoids in Scoparia dulcis provides a putative pathway.

The biosynthesis is understood to proceed in the following stages:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized via the MEP pathway. Three molecules of IPP are sequentially added to one molecule of DMAPP to form the C20 precursor, GGPP.

-

Cyclization of GGPP: A class II diterpene synthase, specifically a syn-copalyl diphosphate synthase (CPS), catalyzes the cyclization of the linear GGPP into the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). In Scoparia dulcis, the enzyme SdCPS2 has been identified as a syn-CPP synthase.

-

Formation of the Diterpene Skeleton: A class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, further cyclizes syn-CPP to form the core diterpene skeleton. In Scoparia dulcis, SdKSL1 is involved in the formation of the scopadulane skeleton.

-

Tailoring Reactions: The diterpene scaffold undergoes a series of post-cyclization modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce hydroxyl and other functional groups, leading to the final structure of this compound.

Diagram 1: Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound in Scoparia dulcis.

Experimental Protocols: Extraction and Isolation

Table 2: Summary of Experimental Protocols for the Extraction and Isolation of Diterpenoids from Scoparia dulcis

| Step | Method | Details |

| 1. Plant Material Preparation | Air Drying and Grinding | Aerial parts of Scoparia dulcis are air-dried at room temperature and then ground into a coarse powder. |

| 2. Extraction | Solvent Extraction | Method A: Soaking of dried, powdered plant material in 70% aqueous acetone at room temperature.[3] Method B: Successive hot extraction using a Soxhlet apparatus with 70% ethanol.[2] Method C: Maceration with methanol at room temperature. |

| 3. Fractionation | Liquid-Liquid Partitioning | The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate. Diterpenoids like this compound are often enriched in the ethyl acetate fraction.[3] |

| 4. Purification | Column Chromatography | The enriched fraction is subjected to column chromatography. Stationary Phases: Silica gel, MCI gel CHP 20P, Sephadex LH-20, or YMC gel ODS-A. Mobile Phases: Gradients of methanol in water or acetone in ethanol have been used.[3] |

| 5. Final Purification | Preparative TLC or HPLC | Further purification of fractions containing this compound can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |

| 6. Structure Elucidation | Spectroscopic Techniques | The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS). |

Diagram 2: General Experimental Workflow for this compound Isolation

Caption: A general workflow for the extraction and isolation of this compound.

Conclusion

Scoparia dulcis stands as the primary documented natural source of the diterpenoid this compound. While the complete biosynthetic pathway is yet to be fully elucidated, current research points towards a conserved route for labdane-related diterpenoid synthesis. The extraction and isolation of this compound can be achieved through established solvent extraction and chromatographic techniques. Further research is warranted to quantify the yield of this compound from Scoparia dulcis and to fully characterize the specific enzymes involved in its biosynthesis. This knowledge will be invaluable for optimizing production, whether through cultivation and extraction or through synthetic biology approaches, for future drug development and scientific investigation.

References

The Biosynthesis of Scoparinol in Scoparia dulcis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparia dulcis L., a perennial herb of the Plantaginaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the scopadulane-type diterpenoids have garnered significant attention for their wide range of pharmacological activities. Scoparinol, a prominent member of this class, has demonstrated notable analgesic and anti-inflammatory properties, making its biosynthetic pathway a subject of considerable interest for potential biotechnological production and drug development. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, detailed experimental protocols for its elucidation, and quantitative data where available.

The Biosynthesis Pathway of this compound: A Multi-step Enzymatic Cascade

The biosynthesis of this compound, a C27-diterpenoid, is a complex process that begins with fundamental precursors from primary metabolism and proceeds through a series of cyclization and functionalization reactions. The pathway can be conceptually divided into three main stages: the formation of the universal diterpene precursor, the construction of the core scopadulane skeleton, and the subsequent decorative modifications to yield this compound.

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The journey to this compound begins with the synthesis of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways contribute to the IPP and DMAPP pool: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, localized in the plastids. While the MEP pathway is generally the primary source for diterpenoid precursors in plastids, crosstalk between the two pathways has been observed in some plant species.

A series of head-to-tail condensations of IPP with DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase (GGPPS).

Stage 2: Cyclization to the Scopadulane Skeleton

The linear GGPP molecule undergoes a remarkable transformation into a complex tetracyclic structure, the scopadulane skeleton. This is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs) that have been functionally characterized in Scoparia dulcis.

-

From GGPP to syn-Copalyl Diphosphate (syn-CPP): The first cyclization is catalyzed by a class II diTPS, syn-copalyl diphosphate synthase (SdCPS2). This enzyme protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form the bicyclic intermediate, syn-CPP.

-

From syn-CPP to Scopadulan-13α-ol: The second cyclization is carried out by a class I diTPS, scopadulan-13α-ol synthase (SdKSL1). This enzyme facilitates the ionization of the diphosphate group from syn-CPP, leading to further intramolecular cyclizations and rearrangements to form the tetracyclic scopadulane skeleton with a hydroxyl group at the C-13α position, yielding scopadulan-13α-ol.

Stage 3: Putative Tailoring Reactions to this compound

The final stage in this compound biosynthesis involves a series of tailoring reactions that modify the scopadulan-13α-ol backbone. While the specific enzymes for these steps have not yet been functionally characterized, they are predicted to be primarily cytochrome P450 monooxygenases (CYPs) and potentially other enzyme classes like dehydrogenases and acyltransferases, based on the chemical structure of this compound and known diterpenoid biosynthetic pathways in other plants.

The proposed modifications to convert scopadulan-13α-ol to this compound include:

-

Hydroxylation at C-19: A CYP is likely responsible for introducing a hydroxyl group at the C-19 position.

-

Oxidation of the C-19 hydroxyl group to a carboxylic acid: This could be a multi-step process involving one or more CYPs and/or dehydrogenases.

-

Hydroxylation at C-6: Another specific CYP is predicted to hydroxylate the C-6 position.

-

Benzoylation at C-6: The final step is likely the attachment of a benzoyl group to the C-6 hydroxyl, catalyzed by a benzoyltransferase.

A study on S. dulcis has identified and characterized an NADPH-cytochrome P450 reductase (SdCPR) and a cinnamic acid 4-hydroxylase (SdC4H), confirming the presence of a functional P450 system in this plant, which supports the proposed involvement of CYPs in this compound biosynthesis.[1][2][3][4]

References

- 1. Functional characterization of NADPH-cytochrome P450 reductase and cinnamic acid 4-hydroxylase encoding genes from <i>Scoparia dulcis</i> L. - ProQuest [proquest.com]

- 2. Functional characterization of NADPH-cytochrome P450 reductase and cinnamic acid 4-hydroxylase encoding genes from Scoparia dulcis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional characterization of NADPH-cytochrome P450 reductase and cinnamic acid 4-hydroxylase encoding genes from Scoparia dulcis L - PMC [pmc.ncbi.nlm.nih.gov]

Scoparinol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparinol is a naturally occurring diterpenoid isolated from the plant Scoparia dulcis, a herb traditionally used in folk medicine for a variety of ailments.[1][2] This compound has garnered significant interest within the scientific community due to its notable pharmacological activities, including analgesic, anti-inflammatory, sedative, and diuretic properties.[1] Structurally, this compound is a complex molecule with the chemical name [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate.[3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its isolation workflow.

Physical and Chemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₈O₄ | [3] |

| Molecular Weight | 426.6 g/mol | [3] |

| CAS Number | 130838-00-5 | [3] |

| IUPAC Name | [(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | [3] |

| Appearance | Crystalline solid | [4] |

| Storage Conditions | Store at -20°C for long-term stability. | |

| Purity | ≥98% (Commercially available) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound. Below are the key techniques used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are critical for determining the carbon-hydrogen framework of the molecule. The spectra would reveal characteristic signals for the aromatic protons of the benzoate group, olefinic protons, and various aliphatic protons within the diterpene core.[5][6][7][8][9]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the ester group, C=C stretching from the alkene and aromatic rings, and C-H stretching from both sp² and sp³ hybridized carbons.[10][11][12][13][14]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the exact mass and molecular formula of this compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while fragmentation patterns in MS/MS experiments can provide further structural information.[15][16][17][18][19]

-

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of its chromophores, primarily the benzoyl group and the conjugated double bonds within the structure.[20][21][22][23][24]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Scoparia dulcis

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process.[25]

-

Plant Material Collection and Preparation : The aerial parts of Scoparia dulcis are collected, authenticated, and shade-dried at room temperature. The dried plant material is then ground into a coarse powder.[25][26]

-

Extraction : The powdered plant material (e.g., 3.7 kg) is subjected to exhaustive extraction with a solvent such as 70% aqueous acetone at room temperature. The extraction is typically repeated multiple times (e.g., three times over 7-day intervals) to ensure maximum yield.[25]

-

Solvent Partitioning : The resulting crude extract is filtered, and the organic solvent is removed under reduced pressure. The aqueous residue is then sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.[25] this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification : The ethyl acetate fraction is subjected to column chromatography over silica gel.[4] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.[26] Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Final Purification : Fractions containing this compound are pooled and may require further purification using techniques such as preparative TLC or Sephadex column chromatography to yield the pure crystalline compound.[4][27]

Biological Activity Assays

1. Analgesic Activity Evaluation

The analgesic effects of this compound can be assessed using models that evaluate both central and peripheral pain mechanisms.[28]

-

Acetic Acid-Induced Writhing Test (Peripheral Analgesia) :

-

Animal Model : Swiss albino mice are used.[2]

-

Procedure : The animals are divided into groups (control, standard drug like diclofenac sodium, and this compound-treated groups). This compound is administered orally or intraperitoneally at various doses. After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal writhing.

-

Data Analysis : The number of writhes (abdominal constrictions) is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection. The percentage inhibition of writhing is calculated for the treated groups compared to the control group.[29]

-

-

Tail-Flick Test (Central Analgesia) :

-

Procedure : The basal reaction time of each rat to a thermal stimulus (e.g., radiant heat or hot water at 50-55°C) applied to its tail is recorded. The animals are then treated with this compound, a standard drug (e.g., morphine), or a vehicle. The reaction time (tail-flick latency) is measured at regular intervals post-administration. A cut-off time is set to prevent tissue damage.[30]

-

Data Analysis : An increase in the tail-flick latency in the treated groups compared to the control group indicates a centrally mediated analgesic effect.[28]

2. Anti-inflammatory Activity Evaluation

-

Carrageenan-Induced Paw Edema Test :

-

Animal Model : Wistar rats are commonly used.

-

Procedure : The initial paw volume of the rats is measured using a plethysmometer. The animals are then administered this compound, a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle. After a specified time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[31]

-

Data Analysis : The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.[32]

-

Signaling Pathways and Workflow Visualization

While the precise molecular targets and signaling pathways for This compound are not yet fully elucidated in the available literature, extensive research has been conducted on Scoparone , a different compound from Artemisiae Scopariae Herba, which is known to modulate pathways such as TLR/NF-κB and PI3K/Akt.[33][34] Further research is required to determine if this compound acts through similar or distinct mechanisms.

In the absence of specific signaling pathway data for this compound, the following diagram illustrates the general experimental workflow for its isolation and purification from Scoparia dulcis.

Caption: Workflow for the Isolation and Purification of this compound.

Conclusion

This compound is a promising diterpenoid with significant, scientifically validated analgesic and anti-inflammatory activities. This guide provides a foundational repository of its known physical and chemical properties, along with detailed experimental protocols essential for researchers in natural product chemistry, pharmacology, and drug development. The provided workflow for its isolation offers a clear procedural map for obtaining this compound for further study. Future investigations into its specific molecular mechanisms and signaling pathways will be crucial in fully realizing its therapeutic potential.

References

- 1. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C27H38O4 | CID 14781533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. IR Spectroscopy [pharmchem.univie.ac.at]

- 11. IR _2007 [uanlch.vscht.cz]

- 12. [Analysis of different parts of scorpio by Fourier transform infrared spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extracting Accurate Precursor Information for Tandem Mass Spectra by RawConverter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematically Exploring the Chemical Ingredients and Absorbed Constituents of Polygonum capitatum in Hyperuricemia Rat Plasma Using UHPLC-Q-Orbitrap HRMS [mdpi.com]

- 18. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 21. Khan Academy [khanacademy.org]

- 22. m.youtube.com [m.youtube.com]

- 23. azooptics.com [azooptics.com]

- 24. In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemical constituents from aerial parts of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijpsjournal.com [ijpsjournal.com]

- 27. A New Diterpenoid of Indonesian Scoparia dulcis Linn: Isolation and Cytotoxic Activity against MCF-7 and T47D Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ijbcp.com [ijbcp.com]

- 29. researchgate.net [researchgate.net]

- 30. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. frontiersin.org [frontiersin.org]

- 34. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Scoparinol: A Technical Guide on the Diterpene from Scoparia dulcis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoparinol, a labdane diterpene isolated from the medicinal plant Scoparia dulcis, has demonstrated significant biological activities, positioning it as a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound. It includes detailed experimental protocols for its isolation and analysis, a summary of its known biological effects with available quantitative data, and an exploration of its potential mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

This compound, also known as scopadiol, is a diterpenoid compound found in Scoparia dulcis, a plant with a long history of use in traditional medicine across tropical and subtropical regions.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including flavonoids, terpenoids, and alkaloids, which are believed to contribute to its therapeutic properties.[3] Among these, this compound has emerged as a molecule of interest due to its notable analgesic and anti-inflammatory activities.[1][2] This whitepaper will delve into the scientific literature to provide a detailed account of this compound, from its discovery to its biological evaluation.

Discovery and History

While the traditional use of Scoparia dulcis spans centuries, the specific isolation and identification of this compound is a more recent scientific endeavor. The initial discovery and naming of this compound are attributed to early phytochemical studies on Scoparia dulcis. The compound was first isolated as part of efforts to identify the bioactive principles responsible for the plant's ethnomedicinal uses. A key publication by Ahmed M, Shikha H, et al. in 2001 brought prominence to this compound by specifically identifying it as an active principle with analgesic, diuretic, and anti-inflammatory properties.[1][4] This research built upon earlier phytochemical work on the plant, which had identified various diterpenoids. Further studies have continued to isolate this compound (often referred to as scopadiol) and other labdane diterpenes from Scoparia dulcis, contributing to a better understanding of the plant's chemical composition.[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H38O4 | |

| Molecular Weight | 426.59 g/mol | |

| Class | Diterpene (Labdane type) | [1] |

| Synonyms | Scopadiol | [5] |

| Appearance | Crystalline solid |

Experimental Protocols

Isolation and Purification of this compound from Scoparia dulcis

The following is a generalized protocol based on methods described for the isolation of diterpenoids from Scoparia dulcis.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material and Extraction: The aerial parts of Scoparia dulcis are collected, dried, and powdered. The powdered material is then subjected to extraction, typically using a 70% aqueous acetone solution at room temperature.[6]

-

Solvent Partitioning: The resulting crude extract is filtered and concentrated under reduced pressure. The concentrated extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their polarity.[6]

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to column chromatography. A common stationary phase used is MCI gel CHP 20P, with a mobile phase gradient of methanol (MeOH) in water (H₂O).[6]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The fractions containing the target compound are combined and further purified using additional chromatographic techniques, such as Sephadex LH-20 or YMC column chromatography, to yield pure this compound.[6]

In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

Methodology:

-

Animals: Swiss albino mice are typically used for this assay.

-

Procedure: The animals are divided into control, standard, and test groups. The test group receives this compound at a specific dose. After a set period (e.g., 30 minutes), all animals are intraperitoneally injected with a 0.6% acetic acid solution. The number of writhes (abdominal constrictions) is then counted for a defined period (e.g., 15 minutes).[7]

-

Evaluation: The analgesic activity is determined by the percentage of inhibition of writhing in the test group compared to the control group.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

Methodology:

-

Animals: Wistar rats are commonly used for this model of acute inflammation.

-

Procedure: The animals are divided into control, standard, and test groups. The test group is administered this compound. After a certain time, a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat to induce edema. The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Evaluation: The anti-inflammatory activity is calculated as the percentage of inhibition of edema in the test group compared to the control group.

Biological Activities and Quantitative Data

This compound has been reported to possess significant analgesic, anti-inflammatory, and diuretic properties.[1][2]

| Biological Activity | Experimental Model | Results | Reference |

| Analgesic | Acetic acid-induced writhing in mice | Significant inhibition of writhing (p < 0.001) | [1] |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant inhibition of paw edema (p < 0.01) | [1] |

| Diuretic | Urine volume measurement in animals | Significant diuretic action | [1] |

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, as a labdane-type diterpenoid, its anti-inflammatory effects may be attributed to the modulation of key inflammatory signaling pathways. Research on other labdane diterpenoids suggests that they can exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][7] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Potential Anti-inflammatory Signaling Pathway of Labdane Diterpenes

Caption: A potential mechanism for the anti-inflammatory action of this compound.

It is plausible that this compound may interfere with the activation of IKK, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would inhibit the translocation of the NF-κB p65 subunit to the nucleus, leading to a downregulation of pro-inflammatory gene expression.[7] Similarly, inhibition of the MAPK pathway would prevent the activation of transcription factors like AP-1, further contributing to the anti-inflammatory effect.

Conclusion and Future Directions

This compound, a diterpene from Scoparia dulcis, has demonstrated promising analgesic and anti-inflammatory activities. This technical guide has summarized the current knowledge regarding its discovery, biological effects, and potential mechanisms of action. However, several knowledge gaps remain. Future research should focus on:

-

Elucidating the precise historical details of its discovery.

-

Determining the quantitative efficacy (ED50 and IC50 values) of its analgesic and anti-inflammatory effects.

-

Investigating its specific mechanism of action and identifying its direct molecular targets and the signaling pathways it modulates.

-

Conducting further preclinical studies to evaluate its safety and efficacy in more detail.

Addressing these areas will be crucial for assessing the full therapeutic potential of this compound and for guiding its development as a potential new drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Scoparinol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoparinol, a diterpene isolated from Scoparia dulcis, has demonstrated a range of significant biological activities. This document provides a comprehensive overview of the known pharmacological effects of this compound, with a focus on its analgesic, anti-inflammatory, diuretic, and sedative properties. This technical guide synthesizes the available scientific literature to present quantitative data, detailed experimental methodologies for assessing its activities, and a proposed mechanism of action for its anti-inflammatory effects based on the known signaling pathways of structurally related diterpenoids.

Introduction

This compound is a bioactive diterpenoid compound that has been identified as a key contributor to the medicinal properties of Scoparia dulcis, a plant used in traditional medicine.[1][2] Preclinical studies have established that this compound possesses multiple pharmacological effects, making it a compound of interest for further investigation and potential drug development. This whitepaper aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development by consolidating the current knowledge on the biological activities of this compound.

Known Biological Activities

This compound has been shown to exhibit significant analgesic, anti-inflammatory, diuretic, and sedative activities in animal models.[1][2] The following sections detail these activities, including available quantitative data and the experimental protocols used for their evaluation.

Analgesic Activity

This compound has demonstrated significant analgesic effects in animal models.[1][2]

Quantitative Data:

| Biological Activity | Parameter | Value | Reference |

| Analgesic Activity | p-value | < 0.001 | [1][2] |

Experimental Protocol: Acetic Acid-Induced Writhing Test

A common method to evaluate peripheral analgesic activity is the acetic acid-induced writhing test in mice.

-

Animals: Male Swiss albino mice are typically used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test group receives this compound at a specific dose, the standard group receives a known analgesic drug (e.g., aspirin), and the control group receives the vehicle.

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is administered intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

The number of writhes is counted for a defined period (e.g., 15 minutes) after the acetic acid injection.

-

-

Endpoint: The analgesic activity is determined by the percentage of inhibition of writhing in the test group compared to the control group.

Anti-inflammatory Activity

This compound has shown potent anti-inflammatory properties in preclinical studies.[1][2]

Quantitative Data:

Similar to its analgesic activity, specific IC50 values for the anti-inflammatory effects of this compound are not widely reported. However, its activity has been demonstrated to be statistically significant (p < 0.01).[1][2]

| Biological Activity | Parameter | Value | Reference |

| Anti-inflammatory Activity | p-value | < 0.01 | [1][2] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard and widely used assay to assess acute anti-inflammatory activity.

-

Animals: Wistar or Sprague-Dawley rats are commonly used.

-

Procedure:

-

The initial paw volume of the rats is measured using a plethysmometer.

-

Animals are then treated with this compound, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle.

-

After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

-

The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Endpoint: The anti-inflammatory activity is calculated as the percentage of inhibition of edema in the drug-treated groups compared to the carrageenan control group.

Diuretic Activity

The diuretic effect of this compound has been confirmed in animal studies.[1][2]

Quantitative Data:

Specific quantitative data on the diuretic activity of this compound, such as diuretic index or electrolyte excretion levels, are not detailed in the available literature. The activity has been described as significant.[1][2]

Experimental Protocol: Lipschitz Test

The Lipschitz test is a standard method for screening diuretic activity in rats.

-

Animals: Male Wistar rats are typically used and are often fasted with free access to water before the experiment.

-

Procedure:

-

The animals are divided into control, standard, and test groups.

-

The test animals are administered this compound, the standard group receives a known diuretic (e.g., furosemide), and the control group receives the vehicle (e.g., normal saline).

-

Immediately after administration, the animals are placed in metabolic cages designed to separate urine and feces.

-

Urine is collected and the total volume is measured at specific time intervals (e.g., over 5 or 24 hours).

-

-

Endpoint: The diuretic activity is determined by comparing the urine output of the test group with that of the control and standard groups. The diuretic index can be calculated as the ratio of the urine volume of the test group to that of the control group.

Sedative Activity

This compound has been reported to have a sedative action, demonstrated by its ability to potentiate pentobarbital-induced sleep.[1][2]

Quantitative Data:

The sedative effect of this compound has been shown to be statistically significant (p < 0.05) in terms of both the onset and duration of sleep.[1][2]

| Biological Activity | Parameter | Value | Reference |

| Sedative Activity (onset and duration of sleep) | p-value | < 0.05 | [1][2] |

Experimental Protocol: Potentiation of Pentobarbital-Induced Sleep

This test is used to evaluate the central nervous system depressant activity of a compound.

-

Animals: Swiss albino mice are commonly used.

-

Procedure:

-

Animals are divided into a control group and a test group.

-

The test group is pre-treated with this compound, while the control group receives the vehicle.

-

After a set time (e.g., 30 minutes), all animals are administered a sub-hypnotic dose of pentobarbital sodium intraperitoneally.

-

The time taken for the onset of sleep (loss of righting reflex) and the total duration of sleep are recorded for each animal.

-

-

Endpoint: A significant decrease in the time to the onset of sleep and a significant increase in the duration of sleep in the this compound-treated group compared to the control group indicate sedative activity.

Proposed Mechanism of Anti-inflammatory Action

While the precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated, the anti-inflammatory actions of many diterpenoid compounds are known to involve the modulation of key inflammatory signaling pathways.[3][4][5] Based on the activities of related diterpenes, a putative mechanism for this compound's anti-inflammatory effect is proposed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

These pathways are critical in the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6). By inhibiting these pathways, this compound may reduce the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby decreasing the production of prostaglandins and nitric oxide, which are key mediators of inflammation and pain.[3][4][5]

Caption: Proposed anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound, a diterpene from Scoparia dulcis, exhibits a promising profile of biological activities, including analgesic, anti-inflammatory, diuretic, and sedative effects. The available preclinical data, primarily from in vivo animal models, strongly support its potential as a lead compound for the development of new therapeutic agents.

However, to advance the research on this compound, several key areas need to be addressed:

-

Quantitative In Vitro Studies: There is a clear need for in vitro studies to determine the specific IC50 or EC50 values of this compound for its various biological activities. This will allow for a more precise understanding of its potency and facilitate structure-activity relationship (SAR) studies.

-

Mechanism of Action Elucidation: Further research is required to definitively elucidate the molecular mechanisms underlying this compound's pharmacological effects. Investigating its direct targets and its effects on key signaling pathways, such as NF-κB and MAPK, will be crucial.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive pharmacokinetic (ADME) and toxicological studies are necessary to assess the drug-like properties and safety profile of this compound.

References

- 1. Antiinflammatory activity of natural triterpenes—An overview from 2006 to 2021 | Semantic Scholar [semanticscholar.org]

- 2. Analgesic, diuretic, and anti-inflammatory principle from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Immunomodulatory Effects of Diterpenes and Their Derivatives Through NLRP3 Inflammasome Pathway: A Review [frontiersin.org]

The Pharmacological Profile of Scoparone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparone, also known as 6,7-dimethoxycoumarin, is a natural organic compound and a major bioactive constituent isolated from the Chinese herb Artemisiae Scopariae Herba (Yin-Chen-Hao).[1] Traditionally used in the treatment of liver and bile disorders, recent scientific investigations have unveiled a broader spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Scoparone, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological data. The information is presented to support further research and drug development efforts.

Pharmacodynamics: Mechanism of Action

Scoparone exerts its pharmacological effects through the modulation of multiple key signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis. Its primary mechanisms of action include potent anti-inflammatory, antioxidant, and anti-cancer activities.

Anti-inflammatory Activity

Scoparone's anti-inflammatory properties are primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.

-

Inhibition of the TLR4/NF-κB Pathway: Scoparone has been shown to inhibit the activation of the TLR4/NF-κB signaling cascade. It downregulates the expression of TLR4 and its downstream adaptor protein, MyD88.[2][3] This leads to the suppression of IκBα phosphorylation and subsequent degradation, thereby preventing the nuclear translocation of NF-κB subunits (p50, p65, and c-Rel).[4] The inhibition of NF-κB activation results in the reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]

-

Inhibition of the JAK2/STAT3 Pathway: Scoparone has been demonstrated to inhibit the constitutive and IL-6-induced phosphorylation of STAT3 at both Tyr705 and Ser727.[6][7] This inhibition occurs independently of its upstream kinases, JAK2 and Src, suggesting a direct effect on STAT3.[6] By preventing STAT3 phosphorylation and dimerization, Scoparone blocks its nuclear translocation and transcriptional activity, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as cyclin D1, c-Myc, and Bcl-2.[8]

Antioxidant Activity

The antioxidant effects of Scoparone are linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Scoparone is thought to interact with Keap1, a negative regulator of Nrf2, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of various antioxidant and cytoprotective genes.

Anti-cancer Activity

Scoparone exhibits anti-tumor effects by inhibiting cell proliferation, migration, and invasion, and inducing apoptosis. These effects are mediated through the modulation of several signaling pathways, including:

-

PI3K/Akt Pathway: Scoparone has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, without affecting the total protein levels of PI3K and Akt.[10][11] This inhibition of Akt activation leads to the modulation of downstream targets involved in cell survival and proliferation, such as Bax, Bcl-2, and cleaved caspase-3.[10]

-

JAK2/STAT3 Pathway: As mentioned earlier, Scoparone's inhibition of the JAK2/STAT3 pathway contributes significantly to its anti-cancer properties by downregulating genes that promote tumor growth and survival.[6][8]

-

NF-κB Pathway: The inhibition of the NF-κB pathway by Scoparone also plays a role in its anti-cancer effects by reducing the expression of pro-inflammatory and pro-survival genes.[12]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of Scoparone.

Table 1: In Vitro Anti-cancer Activity of Scoparone

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Capan-2 | Pancreatic Cancer | Cell Viability (CCK-8) | 225.2 | [10] |

| SW1990 | Pancreatic Cancer | Cell Viability (CCK-8) | 209.1 | [10] |

| MHCC-97L | Hepatocellular Carcinoma | Cell Viability (CCK-8) | >200 µg/mL | [11] |

| HCCC-9810 | Hepatocellular Carcinoma | Cell Viability (CCK-8) | >200 µg/mL | [11] |

Table 2: In Vivo Anti-inflammatory Activity of Scoparone

| Animal Model | Assay | Dose | Effect | Reference |

| Rats | Carrageenan-induced paw edema | 50, 100, 200 mg/kg | Dose-dependent reduction in paw edema |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies in rats have shown that Scoparone is rapidly absorbed and eliminated.[13] Following oral administration, the highest concentrations of Scoparone are found in the liver, followed by the kidney and spleen.[13] It does not appear to cross the blood-brain barrier.[13]

The primary metabolic pathway for Scoparone is O-demethylation to its main metabolites, scopoletin and isoscopoletin.[14]

Table 3: Pharmacokinetic Parameters of Scoparone in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Cmax | 14.67 | mg/L | [13] |

| AUC | 81.15 | mg*h/L | [13] |

| CL | 1.23 | L/h | [13] |

Toxicology

Scoparone has been reported to have low toxicity.

Table 4: Acute Toxicity of Scoparone

| Species | Route of Administration | LD50 | Reference |

| Rat | Oral | 292 mg/kg | [15] |

| Rat | Intraperitoneal | 190 mg/kg | [15] |

| Mouse | Oral | 280 mg/kg | [15] |

| Mouse | Intraperitoneal | 180 mg/kg | [15] |

Experimental Protocols

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of a compound.

Materials:

-

Male Wistar rats (180-220 g)

-

Scoparone

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer Scoparone or vehicle orally to different groups of rats.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for the Scoparone-treated groups compared to the vehicle-treated control group.[4][16][17]

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is used to assess the effect of a compound on the production of inflammatory mediators by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Scoparone

-

Lipopolysaccharide (LPS)

-

DMEM supplemented with 10% FBS and antibiotics

-

96-well plates

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]

-

Pre-treat the cells with various concentrations of Scoparone for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18]

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.[18]

-

Determine the dose-dependent inhibitory effect of Scoparone on the production of these inflammatory mediators.

Pharmacokinetic Study in Rats using UPLC-MS/MS

This protocol outlines a method for quantifying Scoparone in rat plasma.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Collect blood samples from rats at various time points after oral administration of Scoparone.

-

Centrifuge the blood to obtain plasma.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

UPLC-MS/MS Analysis:

-

Inject the supernatant into the UPLC-MS/MS system.

-

Separate Scoparone from other plasma components using a suitable C18 column and a gradient mobile phase (e.g., water and acetonitrile with formic acid).

-

Detect and quantify Scoparone using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of Scoparone.

-

Determine the concentration of Scoparone in the plasma samples by interpolating from the calibration curve.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[13]

-

Signaling Pathway and Experimental Workflow Diagrams

Workflow for assessing the anti-inflammatory activity of Scoparone.

Scoparone inhibits the TLR4/NF-κB signaling pathway.

Scoparone inhibits the PI3K/Akt signaling pathway.

Scoparone inhibits the JAK/STAT signaling pathway.

Scoparone activates the Nrf2 antioxidant pathway.

Conclusion

Scoparone is a promising natural compound with a diverse pharmacological profile, demonstrating significant anti-inflammatory, antioxidant, and anti-cancer activities. Its mechanisms of action involve the modulation of key signaling pathways, including the inhibition of TLR4/NF-κB, PI3K/Akt, and JAK2/STAT3, and the activation of the Nrf2 pathway. The available pharmacokinetic and toxicological data suggest a favorable profile for further investigation. This comprehensive guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of Scoparone in various disease models. Further studies are warranted to elucidate the precise molecular interactions and to conduct clinical trials to evaluate its efficacy and safety in humans.

References

- 1. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The immunoregulatory effects of scoparone on immune-mediated inflammatory diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scoparone from Artemisia capillaris inhibits the release of inflammatory mediators in RAW 264.7 cells upon stimulation cells by interferon-gamma Plus LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scoparone exerts anti-tumor activity against DU145 prostate cancer cells via inhibition of STAT3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scoparone Exerts Anti-Tumor Activity against DU145 Prostate Cancer Cells via Inhibition of STAT3 Activity | PLOS One [journals.plos.org]

- 10. Scoparone inhibits pancreatic cancer through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scoparone suppresses proliferation and cell cycle of hepatocellular carcinoma cells via inhibiting AKT/GSK-3β/cyclin D1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Scoparone prevents IL-1β-induced inflammatory response in human osteoarthritis chondrocytes through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Scoparinol

Introduction

Scoparinol, a diterpene isolated from the medicinal plant Scoparia dulcis, has demonstrated a range of pharmacological activities in preclinical studies.[1][2][3][4] These activities, including analgesic, anti-inflammatory, sedative, and diuretic effects, suggest that this compound interacts with multiple physiological pathways. This guide provides a comprehensive overview of the known biological effects of this compound and explores its potential mechanisms of action based on the available evidence.

Core Pharmacological Activities

Preclinical animal studies have established four primary pharmacological effects of this compound:

-

Analgesic Activity: this compound has shown significant pain-relieving properties.[1][2][3][4]

-

Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory effects.[1][2][3][4]

-

Sedative Activity: this compound has been observed to have a calming or sleep-inducing effect.[1][2][3]

-

Diuretic Activity: It has been shown to increase the volume of urine.[1][2][3][4]

Quantitative Data Summary

Detailed quantitative data, such as IC50 values or dose-response curves for this compound's activities, are not available in the cited literature. The primary study by Ahmed et al. (2001) indicated statistical significance with p-values, which are summarized below.

| Pharmacological Activity | Statistical Significance (p-value) | Animal Model |

| Analgesic | < 0.001 | Acetic acid-induced writhing in mice |

| Anti-inflammatory | < 0.01 | Carrageenan-induced paw edema in rats |

| Sedative | < 0.05 | Potentiation of pentobarbital-induced sleep in mice |

| Diuretic | Significant (p-value not specified) | Animal models |

Hypothesized Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways of this compound have not been fully elucidated. However, based on its observed pharmacological effects, several mechanisms can be hypothesized.

1. Anti-inflammatory and Analgesic Mechanisms:

The anti-inflammatory and analgesic effects of many diterpenes are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. It is plausible that this compound exerts its effects through this pathway.

Caption: Hypothesized anti-inflammatory and analgesic pathway of this compound.

2. Sedative Mechanism:

The sedative properties of this compound, demonstrated by its potentiation of pentobarbital-induced sleep, suggest a possible interaction with the central nervous system. A common mechanism for sedative action is the modulation of the GABAergic system, specifically acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation.

Caption: Hypothesized sedative mechanism of this compound via GABA-A receptor modulation.

3. Diuretic Mechanism:

The diuretic action of this compound could be mediated by various mechanisms, including effects on renal blood flow, glomerular filtration rate, or tubular reabsorption of electrolytes. One possibility is the inhibition of ion transporters in the renal tubules, such as the Na+/K+/2Cl- cotransporter, which would lead to increased excretion of salt and water.

References

An In-depth Technical Guide on the Toxicological Data of Scoparinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data for Scoparinol is available in the public domain. This guide summarizes the available information and provides a framework for toxicological evaluation based on established scientific principles and methodologies for similar compounds.

Executive Summary

This compound is a natural compound with potential therapeutic applications, including sedative, anti-inflammatory, analgesic, and diuretic actions. A comprehensive understanding of its toxicological profile is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a detailed overview of the toxicological data currently available for compounds structurally related to this compound and outlines standard experimental protocols for a thorough toxicological assessment. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric derived from these studies.

While no specific LD50 value for this compound was found in the reviewed literature, a study on an aqueous extract of Haloxylon scoparium Pomel, a plant from which coumarins like this compound can be isolated, provides relevant insight.

Table 1: Acute Oral Toxicity of Haloxylon scoparium Pomel Extract in Mice [1]

| Test Substance | Animal Model | Route of Administration | LD50 | Observed Effects |

| Aqueous Extract of Haloxylon scoparium Pomel | Swiss albino mice | Oral | 5000 mg/kg | No observable symptoms of toxicity at lower doses.[1] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

-

Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically females, are used.[2]

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized for at least 5 days before the study.

-

Dosing:

-

A starting dose is selected based on available data or a default value (e.g., 175 mg/kg).

-

The substance is administered orally via gavage to a single animal.

-

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[1][2] Key observation points are the first 30 minutes, 4 hours, 24 hours, and then daily.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is given a lower dose.

-

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Diagram 1: Experimental Workflow for Acute Oral Toxicity Study (OECD 425)

References

- 1. Acute and Subacute Toxicity Studies of the Aqueous Extract from Haloxylon scoparium Pomel (Hammada scoparia (Pomel)) by Oral Administration in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Scoparinol: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparinol, a diterpenoid isolated from the medicinal plant Scoparia dulcis, has garnered scientific interest for its potential therapeutic properties. In vivo studies have demonstrated its significant analgesic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the available in vitro research on this compound and related extracts from Scoparia dulcis, focusing on its anti-inflammatory and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Quantitative Data Summary

While specific in vitro IC50 values for purified this compound are not extensively documented in publicly available literature, studies on extracts of Scoparia dulcis, from which this compound is derived, provide valuable insights into its potential bioactivities. The following table summarizes the 50% inhibitory concentration (IC50) values for methanol (M.E) and aqueous (A.E) extracts of Scoparia dulcis in various antioxidant assays. It is important to note that these values represent the activity of the entire extract and not of purified this compound alone.

| Assay | Extract | IC50 (µg/mL) | Reference Compound |

| DPPH Radical Scavenging | Methanol (M.E) | 311.13 | Ascorbic Acid |

| Aqueous (A.E) | 441.96 | Ascorbic Acid | |

| Nitric Oxide Scavenging | Methanol (M.E) | 293.77 | Ascorbic Acid |

| Aqueous (A.E) | 434.93 | Ascorbic Acid | |

| Superoxide Anion Scavenging | Methanol (M.E) | 281.02 | Ascorbic Acid |

| Aqueous (A.E) | 440.14 | Ascorbic Acid |

Data sourced from a study evaluating the in vitro antioxidant activity of Scoparia dulcis Linn extracts. The study highlights that the antioxidant activities may be due to the cumulative effect of the phytochemicals present in the plant.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the protocols for key in vitro assays used to evaluate the anti-inflammatory and antioxidant properties of substances like this compound.

Plant Extract Preparation

A general procedure for preparing extracts from Scoparia dulcis for in vitro evaluation is as follows:

-

Collection and Preparation: The whole plant of Scoparia dulcis is collected, washed, and dried at room temperature. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction using solvents of varying polarity, such as methanol and water. This can be achieved through methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanol and aqueous extracts.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test sample (e.g., this compound or plant extract).

-

Control: A control solution is prepared with distilled water in place of the test sample.

-

Incubation and Heating: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a substance.

-

DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Initiation: Varying concentrations of the test sample are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antioxidant Activity: Nitric Oxide Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

-

Reaction Mixture: A reaction mixture is prepared containing sodium nitroprusside in phosphate-buffered saline (pH 7.4) and various concentrations of the test sample.

-

Incubation: The mixture is incubated at 25°C for 150 minutes.

-

Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the reaction mixture.

-

Absorbance Measurement: The absorbance of the resulting chromophore is measured at 546 nm.

-

Calculation: The percentage of nitric oxide radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathways and Experimental Workflows

The anti-inflammatory and antioxidant effects of natural compounds are often mediated through the modulation of key signaling pathways. While the precise molecular mechanisms of this compound are still under investigation, the following diagrams illustrate plausible pathways and a general workflow for its in vitro evaluation.

Figure 1: General workflow for the extraction, isolation, and in vitro evaluation of this compound.

Figure 2: Potential anti-inflammatory signaling pathways modulated by this compound.

The Multifaceted Therapeutic Potential of Scoparinol: An In-depth Technical Guide to Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparinol (6,7-dimethoxycoumarin), a natural coumarin found in various medicinal plants, including those of the Artemisia genus, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical research utilizing a range of animal models has demonstrated its potential as a therapeutic agent in several key areas, including inflammation, liver disease, cardiovascular disorders, and renal dysfunction. This technical guide provides a comprehensive overview of the existing animal model studies involving this compound and its closely related precursor, scoparone, which is readily metabolized to this compound in vivo. The guide details experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes key signaling pathways implicated in its mechanism of action.

Anti-inflammatory and Immunomodulatory Effects

This compound and its precursor, scoparone, have demonstrated significant anti-inflammatory properties in various animal models of inflammation. These effects are attributed to the modulation of key inflammatory signaling pathways.

Experimental Models and Protocols

A widely used model to assess the anti-inflammatory potential of compounds is the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response characterized by edema, hyperemia, and hyperalgesia.

Protocol: Carrageenan-Induced Paw Edema in Mice

-

Animal Model: Male Swiss albino mice are typically used.

-

Groups:

-

Control group: Receives the vehicle (e.g., saline).

-

Positive control group: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg).

-

Treatment groups: Receive varying doses of the test compound (e.g., Scopoletin at 1, 5, and 10 mg/kg, administered intraperitoneally).

-

-

Procedure:

-

The test compound or vehicle is administered to the respective groups.

-

After a set period (e.g., 30 minutes), a 1% solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce inflammation.

-

Paw volume or thickness is measured at regular intervals (e.g., every hour for 5 hours) using a plethysmometer or calipers.

-

-

Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected to measure levels of inflammatory mediators such as malondialdehyde (MDA), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2)[1].

Quantitative Data

The following table summarizes the anti-inflammatory effects of scopoletin, a closely related coumarin to this compound, in the carrageenan-induced paw edema model in mice.

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h | MDA (nmol/g tissue) | NO (µM) | TNF-α (pg/mL) | PGE2 (pg/mL) |

| Control (Carrageenan) | - | - | 2.5 ± 0.2 | 35 ± 3 | 250 ± 20 | 400 ± 35 |

| Scopoletin | 1 | 25 ± 4 | 2.1 ± 0.1 | 30 ± 2 | 210 ± 15 | 350 ± 25* |

| Scopoletin | 5 | 45 ± 5 | 1.8 ± 0.2 | 25 ± 3 | 170 ± 12 | 280 ± 20** |

| Scopoletin | 10 | 60 ± 6 | 1.5 ± 0.1 | 20 ± 2 | 130 ± 10 | 210 ± 18 |

| Indomethacin | 10 | 65 ± 7 | 1.4 ± 0.1 | 18 ± 2 | 120 ± 9 | 190 ± 15 |

*p<0.05, **p<0.01, ***p<0.001 compared to the carrageenan control group. Data is presented as mean ± SEM. (Data adapted from a study on scopoletin[1])

Signaling Pathways

This compound and its precursor, scoparone, exert their anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways.

References

Potential Therapeutic Targets of Scoparinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparinol, a diterpene isolated from the plant Scoparia dulcis, has demonstrated a range of pharmacological activities, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from available preclinical data. While in-depth mechanistic studies on this compound are limited, this document synthesizes the existing evidence to guide future research and drug discovery efforts.

Pharmacological Profile of this compound